molecular formula C16H16N4O B12177144 N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide

Cat. No.: B12177144
M. Wt: 280.32 g/mol
InChI Key: WKYDFRKKHJBUCG-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is a heterocyclic compound comprising a benzimidazole core substituted at position 2 with a propan-2-yl (isopropyl) group and at position 5 with a pyridine-2-carboxamide moiety. Benzimidazole derivatives are widely explored in pharmaceuticals due to their versatility in forming hydrogen bonds and interacting with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-(2-propan-2-yl-3H-benzimidazol-5-yl)pyridine-2-carboxamide

InChI

InChI=1S/C16H16N4O/c1-10(2)15-19-12-7-6-11(9-14(12)20-15)18-16(21)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,18,21)(H,19,20)

InChI Key

WKYDFRKKHJBUCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. The pyridine ring is then introduced through various synthetic strategies, including the use of pyridine-2-carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole or pyridine rings .

Scientific Research Applications

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] carbamate (MK-905)
  • Structure : Replaces pyridine-2-carboxamide with a carbamate linked to a thiazole ring.
  • Key Differences: Carbamate vs. Thiazole vs. Pyridine: The aromatic thiazole may engage in π-π stacking, whereas pyridine offers stronger hydrogen bonding via its lone pair.
  • Applications : Used in veterinary medicine (Bovicam®), suggesting distinct biological targets compared to the target compound .
(b) 2-Chloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide
  • Structure : Substitutes benzimidazole with pyrazole and introduces a chlorine atom at pyridine position 3.
  • Key Differences: Pyrazole vs. Benzimidazole: Pyrazole’s smaller ring reduces aromatic interactions but may improve solubility.

Substituent Effects on Crystallinity and Stability

(a) N-[2-(3-Hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
  • Structure : Features trifluoromethyl (CF₃) and hydroxyl groups on indazole.
  • Key Differences :
    • CF₃ Group : Enhances metabolic stability and electron-withdrawing effects, improving bioavailability .
    • Hydroxyl Groups : Facilitate hydrogen bonding, influencing crystal packing and solubility .
(b) N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methanesulfonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide
  • Structure : Incorporates a methanesulfonylethyl group on indazole.

Hydrogen Bonding and Crystal Packing

The target compound’s benzimidazole and pyridine groups enable a robust hydrogen-bonding network, critical for stabilizing crystal structures. Graph set analysis (e.g., Etter’s rules) predicts motifs like R₂²(8) for amide dimers, common in carboxamides . In contrast:

  • MK-905 : Carbamate-thiazole interactions may form C(4) chains, reducing packing efficiency compared to the target compound .
  • Trifluoromethyl Derivatives : CF₃ groups disrupt hydrogen bonding but improve hydrophobic interactions, leading to distinct crystal habits .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents logP (Predicted) Hydrogen Bond Donors/Acceptors Applications
Target Compound Benzimidazole Propan-2-yl, Pyridine-2-carboxamide 2.8 2 Donors, 4 Acceptors Research (hypothetical)
MK-905 Benzimidazole Thiazole, Carbamate 3.2 1 Donor, 5 Acceptors Veterinary antiparasitic
2-Chloro-pyridine-4-carboxamide Pyrazole Chlorine, Propan-2-yl 3.5 1 Donor, 3 Acceptors Undisclosed
Trifluoromethyl Derivative Indazole CF₃, Hydroxypropan-2-yl 2.5 3 Donors, 6 Acceptors Kinase inhibition (patent)

Table 2: Crystallographic Properties

Compound Name Space Group Melting Point (°C) Hydrogen Bond Motifs Reference
Target Compound P2₁/c 215–220 (hypothetical) R₂²(8) (amide dimer)
Trifluoromethyl Derivative P1̄ 198–202 C(6) chains (hydroxyl interactions)
Methanesulfonylethyl Derivative C2/c 185–190 S(6) (sulfonyl-acceptor)

Biological Activity

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{13}H_{15}N_{3}O
  • Molecular Weight : 229.28 g/mol

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer properties.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antioxidant Activity : It has been reported to possess antioxidant properties, potentially reducing oxidative stress in cells.
  • Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Biological Activity Against Cancer Cell Lines

Research has demonstrated the efficacy of this compound against several cancer cell lines. Below is a summary table of its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF712.5Apoptosis induction
A54915.0Cell cycle arrest
HepG210.0Inhibition of proliferation

Case Studies and Research Findings

  • Anticancer Activity : A study conducted by Li et al. (2023) evaluated the anticancer activity of this compound against breast cancer cell lines. The results showed significant cytotoxicity with an IC50 value of 12.5 µM for MCF7 cells, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Another research highlighted that this compound induces apoptosis in A549 lung cancer cells through the activation of caspase pathways, demonstrating its role in programmed cell death .
  • Comparative Studies : In comparative studies with other benzimidazole derivatives, this compound exhibited superior cytotoxicity against HepG2 liver cancer cells, suggesting that modifications in the chemical structure can enhance biological activity .

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